Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Overview
Description
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is a complex organic compound. It is characterized by its multiple azo groups and sulfonic acid functionalities, making it a significant compound in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The sulfonation step introduces the sulfonic acid group, enhancing the compound’s solubility and reactivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonic acid derivatives, while reduction can produce aromatic amines.
Scientific Research Applications
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2-amino-5-chloro-4-methyl-: Similar in structure but with different substituents, leading to varied reactivity and applications.
Benzenesulfonic acid, 4-chloro-: Another sulfonic acid derivative with distinct chemical properties.
Uniqueness
The uniqueness of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- lies in its multiple azo groups and sulfonic acid functionalities, which confer unique reactivity and solubility properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
56670-26-9 |
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Molecular Formula |
C33H27N9O9S2 |
Molecular Weight |
757.8 g/mol |
IUPAC Name |
4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C33H27N9O9S2/c1-19-29(32(44)41(39-19)25-11-15-27(16-12-25)52(46,47)48)37-35-23-5-3-21(4-6-23)31(43)34-22-7-9-24(10-8-22)36-38-30-20(2)40-42(33(30)45)26-13-17-28(18-14-26)53(49,50)51/h3-18,29-30H,1-2H3,(H,34,43)(H,46,47,48)(H,49,50,51) |
InChI Key |
DHTZJXQLSJCXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C)C6=CC=C(C=C6)S(=O)(=O)O |
Origin of Product |
United States |
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